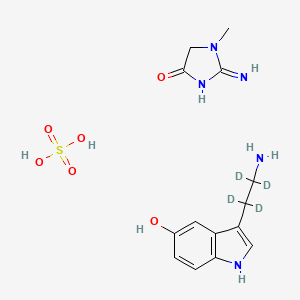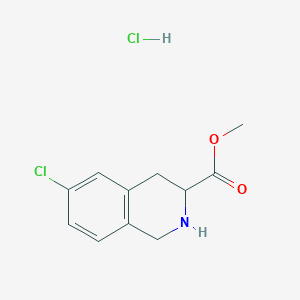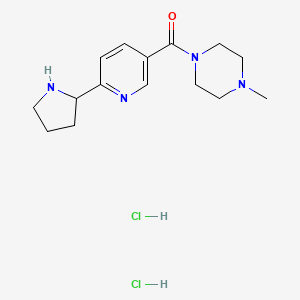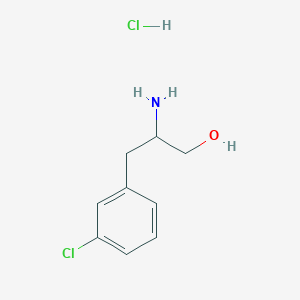![molecular formula C11H16ClN3O2 B12310466 rac-(1R,3S)-3-[(pyrimidin-2-yl)amino]cyclohexane-1-carboxylic acid hydrochloride, cis](/img/structure/B12310466.png)
rac-(1R,3S)-3-[(pyrimidin-2-yl)amino]cyclohexane-1-carboxylic acid hydrochloride, cis
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
rac-(1R,3S)-3-[(pyrimidin-2-yl)amino]cyclohexane-1-carboxylic acid hydrochloride, cis is a chiral compound with significant potential in various scientific fields. This compound features a cyclohexane ring substituted with a pyrimidin-2-ylamino group and a carboxylic acid group, forming a hydrochloride salt. Its unique structure allows it to participate in diverse chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,3S)-3-[(pyrimidin-2-yl)amino]cyclohexane-1-carboxylic acid hydrochloride, cis typically involves the following steps:
Formation of the cyclohexane ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the pyrimidin-2-ylamino group: This step often involves nucleophilic substitution reactions where a pyrimidine derivative reacts with an amino group on the cyclohexane ring.
Formation of the hydrochloride salt: The final step involves the reaction of the free base with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance efficiency and reduce waste.
化学反应分析
Types of Reactions
rac-(1R,3S)-3-[(pyrimidin-2-yl)amino]cyclohexane-1-carboxylic acid hydrochloride, cis can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new substituents onto the cyclohexane ring or the pyrimidine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学研究应用
rac-(1R,3S)-3-[(pyrimidin-2-yl)amino]cyclohexane-1-carboxylic acid hydrochloride, cis has several scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound can be used in studies involving enzyme inhibition, receptor binding, and other biochemical assays.
Industry: It may be used in the production of specialty chemicals, agrochemicals, and materials science research.
作用机制
The mechanism of action of rac-(1R,3S)-3-[(pyrimidin-2-yl)amino]cyclohexane-1-carboxylic acid hydrochloride, cis involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
相似化合物的比较
Similar Compounds
- rac-(1R,2R)-2-(pyridin-4-yl)cyclopropane-1-carboxylic acid hydrochloride
- rac-(1R,2R)-2-(pyridin-2-yl)cyclopropane-1-carboxylic acid hydrochloride
Uniqueness
rac-(1R,3S)-3-[(pyrimidin-2-yl)amino]cyclohexane-1-carboxylic acid hydrochloride, cis is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its ability to participate in diverse reactions and applications sets it apart from similar compounds.
属性
分子式 |
C11H16ClN3O2 |
|---|---|
分子量 |
257.72 g/mol |
IUPAC 名称 |
3-(pyrimidin-2-ylamino)cyclohexane-1-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C11H15N3O2.ClH/c15-10(16)8-3-1-4-9(7-8)14-11-12-5-2-6-13-11;/h2,5-6,8-9H,1,3-4,7H2,(H,15,16)(H,12,13,14);1H |
InChI 键 |
TYFMUTPPNNOZTM-UHFFFAOYSA-N |
规范 SMILES |
C1CC(CC(C1)NC2=NC=CC=N2)C(=O)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![rac-((3aR,5R,6aR)-hexahydro-2H-furo[3,2-b]pyrrol-5-yl)methanol hydrochloride](/img/structure/B12310386.png)
![3-Iodo-7-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B12310397.png)
![19-ethyl-19-hydroxy-12-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione](/img/structure/B12310398.png)



![7-[(E)-7-hydroxy-3,7-dimethyl-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoct-2-enoxy]chromen-2-one](/img/structure/B12310423.png)




![rac-(2R,3R)-2-[2-(trifluoromethyl)phenyl]oxolane-3-carboxylic acid, trans](/img/structure/B12310454.png)
![7-[2-(2-hydroxy-5-oxo-2H-furan-3-yl)ethyl]-3,3a,6,7-tetramethyl-4,5,6,7a-tetrahydro-1H-indene-2-carbaldehyde](/img/structure/B12310460.png)
